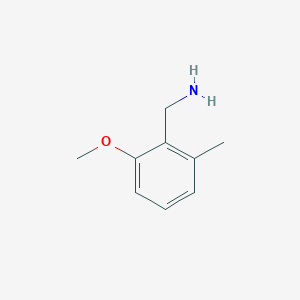

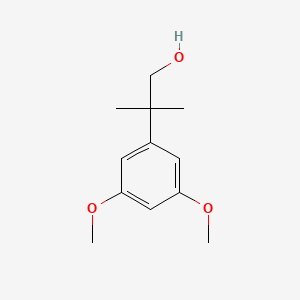

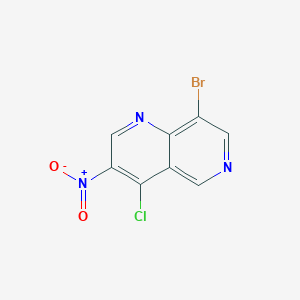

![molecular formula C28H54N4O10S B12310621 N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)

N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotina-PEG8-CH2CH2NH2 es un reactivo de polietilenglicol (PEG) heterobifuncional lineal con grupos de biotina y amina primaria en los extremos de la cadena molecular. Este compuesto es ampliamente utilizado en aplicaciones bioquímicas y biotecnológicas debido a su capacidad de unirse fuertemente a la estreptavidina y la avidina a través de uniones amida estables. El espaciador PEG mejora la solubilidad en agua, la flexibilidad y la estabilidad de las moléculas biotiniladas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Biotina-PEG8-CH2CH2NH2 típicamente involucra la conjugación de biotina a una cadena PEG terminada con un grupo amina. El proceso comienza con la activación de la biotina utilizando un agente de acoplamiento como el éster de N-hidroxisuccinimida (NHS), que reacciona con el grupo amina en la cadena PEG para formar un enlace amida estable. La reacción generalmente se lleva a cabo en un solvente orgánico como el dimetilsulfóxido (DMSO) o la dimetilformamida (DMF) en condiciones suaves para evitar la degradación de la biotina.

Métodos de Producción Industrial

En entornos industriales, la producción de Biotina-PEG8-CH2CH2NH2 implica la síntesis a gran escala utilizando reactores automatizados para garantizar la consistencia y la pureza. El proceso incluye pasos rigurosos de purificación como diálisis, ultrafiltración y cromatografía para eliminar los materiales de partida sin reaccionar y los subproductos. Se emplean medidas de control de calidad, incluida la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas, para verificar el peso molecular y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Biotina-PEG8-CH2CH2NH2 sufre varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo amina primaria puede reaccionar con ésteres NHS, ácidos carboxílicos y otros reactivos electrofílicos para formar enlaces amida.

Oxidación y Reducción: La porción de biotina puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en las aplicaciones típicas.

Reactivos y Condiciones Comunes

Ésteres NHS: Utilizados para reacciones de acoplamiento con el grupo amina.

Ácidos Carboxílicos: Reaccionan con el grupo amina para formar enlaces amida.

Solventes Orgánicos: DMSO y DMF se utilizan comúnmente para disolver reactivos y facilitar las reacciones.

Principales Productos Formados

El principal producto formado a partir de estas reacciones es una molécula biotinilada con una mayor solubilidad y estabilidad debido al espaciador PEG.

Aplicaciones Científicas De Investigación

Biotina-PEG8-CH2CH2NH2 tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como un enlace en la síntesis de moléculas complejas y en técnicas de modificación de superficies.

Biología: Facilita la detección e inmovilización de biomoléculas a través de interacciones biotina-estreptavidina.

Medicina: Se utiliza en sistemas de administración de fármacos para mejorar la solubilidad y la estabilidad de los agentes terapéuticos.

Industria: Se utiliza en el desarrollo de ensayos de diagnóstico y biosensores.

Mecanismo De Acción

El principal mecanismo de acción de Biotina-PEG8-CH2CH2NH2 involucra la fuerte afinidad de unión de la biotina a la estreptavidina y la avidina. Esta interacción es altamente específica y estable, lo que permite la unión eficiente de moléculas biotiniladas a superficies u otras biomoléculas. El espaciador PEG mejora la solubilidad y reduce la impedancia estérica, facilitando el proceso de unión.

Comparación Con Compuestos Similares

Compuestos Similares

Biotina-PEG2-amina: Una cadena PEG más corta con propiedades de biotinilación similares.

Biotina-PEG4-NHS: Contiene un éster NHS para reacciones de acoplamiento más fáciles.

Biotina-PEG8-alcohol: Longitud de PEG similar pero con un grupo alcohol en lugar de una amina.

Singularidad

Biotina-PEG8-CH2CH2NH2 es único debido a su cadena PEG más larga, que proporciona una mayor flexibilidad y solubilidad en comparación con los derivados de PEG más cortos. Esto lo hace particularmente útil en aplicaciones que requieren una mínima impedancia estérica y una mayor estabilidad.

Propiedades

Fórmula molecular |

C28H54N4O10S |

|---|---|

Peso molecular |

638.8 g/mol |

Nombre IUPAC |

N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C28H54N4O10S/c29-5-7-35-9-11-37-13-15-39-17-19-41-21-22-42-20-18-40-16-14-38-12-10-36-8-6-30-26(33)4-2-1-3-25-27-24(23-43-25)31-28(34)32-27/h24-25,27H,1-23,29H2,(H,30,33)(H2,31,32,34) |

Clave InChI |

KCEDJIKXCRNXKQ-UHFFFAOYSA-N |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B12310539.png)

![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)

![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)

![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)